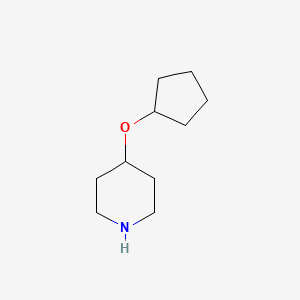

4-(Cyclopentyloxy)piperidine

Description

Historical Trajectories and Foundational Concepts in Piperidine (B6355638) Chemistry Pertaining to the 4-Position

The study of piperidine and its derivatives has a rich history. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. mdpi.com Historically, research into piperidine chemistry has explored the reactivity and functionalization of various positions on the ring. The 4-position, in particular, has been a focal point for synthetic modification. Early research, dating back to the mid-20th century, laid the groundwork for understanding how substituents at the 4-position influence the chemical and physical properties of the piperidine ring. acs.orgacs.org These foundational studies established synthetic routes to a variety of 4-substituted piperidines, paving the way for the development of more complex derivatives. acs.orgnih.gov

The Prolific Role of the Piperidine Scaffold in Contemporary Organic and Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds, including many approved pharmaceutical agents. mdpi.comresearchgate.net Its prevalence is due to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the ability to form salt derivatives. thieme-connect.com The three-dimensional nature of the piperidine ring also allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. thieme-connect.com

The versatility of the piperidine scaffold is evident in its presence in drugs targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. mdpi.combenthamdirect.comnih.gov For instance, piperidine derivatives have been investigated as anticancer agents, with research focusing on their ability to inhibit various receptors and enzymes implicated in tumor growth. nih.gov In the context of neurodegenerative diseases like Alzheimer's, the piperidine nucleus is a key component in the design of compounds aimed at modulating neuronal pathways. benthamdirect.com The adaptability of the piperidine ring has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. researchgate.netnih.gov

Strategic Rationale for Focused Research on 4-(Cyclopentyloxy)piperidine and its Analogues

The specific focus on this compound and its analogues stems from the strategic combination of the piperidine core with a cyclopentyloxy group at the 4-position. This substitution pattern is a deliberate design choice in medicinal chemistry. The cyclopentyloxy group, a moderately bulky and lipophilic moiety, can significantly influence a molecule's interaction with its biological target. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. thieme-connect.com

Detailed Research Findings

The chemical properties of this compound and its derivatives are central to their application in research. The presence of the basic piperidine nitrogen and the ether functionality dictates their reactivity.

| Property | Value |

| Molecular Formula | C10H19NO |

| CAS Number | 933736-13-1 |

Table 1: Chemical Properties of this compound. chemicalbook.com

Analogues of this compound have been synthesized and studied for various research purposes. For instance, N-[4-(cyclopentyloxy)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been identified as a screening compound with potential antiviral applications. chemdiv.comchemdiv.com Another example is 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide (ONO 6126), which has been investigated for its potential therapeutic uses. ontosight.ai

The synthesis of these compounds often involves the reaction of a 4-hydroxypiperidine (B117109) derivative with a cyclopentyl halide or by reducing a corresponding pyridine (B92270) precursor. The reactivity of the piperidine nitrogen allows for further functionalization, expanding the library of accessible analogues for biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCOOOOLRWUYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reactivity Studies of 4 Cyclopentyloxy Piperidine

Nucleophilic and Electrophilic Functionalization of the Piperidine (B6355638) Core

The functionalization of the saturated piperidine core of 4-(cyclopentyloxy)piperidine presents a significant challenge due to the general inertness of C-H bonds. However, modern synthetic methodologies provide several pathways for introducing substituents. The primary sites for functionalization are the carbon atoms alpha (C2/C6) and beta (C3/C5) to the nitrogen atom.

α-Functionalization: The positions adjacent to the nitrogen (C2 and C6) are the most common sites for functionalization. This is typically achieved by generating an intermediate iminium ion, which is susceptible to nucleophilic attack. One strategy involves an oxidation step to form the iminium ion, which can then react with a variety of nucleophiles. nih.gov For instance, N-substituted 4-(cyclopentyloxy)piperidines can undergo α-alkylation. nih.gov The choice of catalyst and protecting group on the nitrogen atom can control the site selectivity of these reactions. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-Boc-piperidine at the C2 position. nih.gov

β-Functionalization: Directing functionalization to the C3/C5 positions is more complex and often requires specific strategies. These can include intramolecular hydride transfer or the use of directing groups to activate these positions. researchgate.net

Electrophilic Functionalization: Direct electrophilic functionalization on the carbon skeleton of the piperidine ring is uncommon due to the electron-rich nature of the ring being centered on the nitrogen atom. Reactions with electrophiles almost exclusively occur at the nitrogen.

Below is a table summarizing potential functionalization reactions of the piperidine core.

| Reaction Type | Position | Reagents and Conditions | Expected Product |

| α-Alkylation | C2 / C6 | 1. N-oxide formation; 2. Pivaloyl chloride (PivCl); 3. Organozinc or Grignard reagent | 2-Alkyl-4-(cyclopentyloxy)piperidine |

| α-Arylation | C2 / C6 | N-fused bicyclo α-hydroxy-β-lactam derivative, Palladium catalyst, Aryl halide | 2-Aryl-4-(cyclopentyloxy)piperidine |

| C-H Insertion | C2 / C6 | N-Boc protection, Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄), Diazo compound | N-Boc-2-substituted-4-(cyclopentyloxy)piperidine |

Transformations at the Nitrogen Heteroatom of this compound

The secondary amine nitrogen in this compound is a key site for molecular diversification. It behaves as a typical secondary amine, acting as both a nucleophile and a base. Its reactivity allows for a wide range of transformations.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination involves the initial formation of an iminium ion, followed by reduction with an appropriate hydride source (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-acyl derivatives (amides). This transformation is often used to install protecting groups or to modulate the biological activity of the piperidine scaffold.

N-Arylation: The nitrogen can be coupled with aryl halides or arylboronic acids through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction forms a C-N bond and attaches an aromatic or heteroaromatic ring to the piperidine nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonyl derivatives. These sulfonamides are stable functional groups and are often used as protecting groups.

The electronic and steric properties of the cyclopentyloxy group at the C4 position are unlikely to significantly hinder reactions at the sterically accessible nitrogen atom.

Oxidative and Reductive Manipulations of the Piperidine and Cyclopentyloxy Moieties

The piperidine and cyclopentyloxy moieties of this compound can undergo various oxidative and reductive transformations, although the saturated nature of the rings generally requires specific and often forcing conditions.

Oxidative Manipulations:

Piperidine Ring: The nitrogen atom can be oxidized to an N-oxide using oxidants like hydrogen peroxide or m-CPBA. The piperidine ring itself can be oxidized to form various products. For example, DDQ-mediated oxidative cyclization of related N-vinyl carbamates is a known method for synthesizing piperidine rings. pitt.edu Selective oxidation of the C-H bonds alpha to the nitrogen can lead to the formation of iminium ions, which are key intermediates for further functionalization, or can be hydrolyzed to form lactams (piperidinones). nih.gov Oxidative cleavage of the piperidine ring is possible but requires harsh conditions. A related process involves the oxidative cleavage of a cyclopentene (B43876) ring to form a diformyl intermediate, which can then undergo reductive amination to form a piperidine ring. nih.gov

Cyclopentyloxy Moiety: The ether linkage is generally stable to oxidation. However, under aggressive conditions, cleavage of the ether bond can occur. The cyclopentyl ring is saturated and resistant to oxidation, though radical-based C-H oxidation could be possible under specific photocatalytic conditions.

Reductive Manipulations:

Piperidine Ring: The saturated piperidine ring is already in a reduced state and is generally inert to further reduction. Catalytic hydrogenation of pyridines is a common method to synthesize the piperidine scaffold. nih.gov Reductive ring-opening is not a common transformation and would require high-energy intermediates.

Cyclopentyloxy Moiety: The ether bond can be cleaved under strong reductive conditions, for example, using strong acids like HBr or HI, or via hydrogenolysis if a benzyl (B1604629) group were present elsewhere in the molecule. The cyclopentyl ring is inert to reduction.

The following table summarizes key oxidative and reductive reactions.

| Moiety | Reaction Type | Reagents and Conditions | Expected Product |

| Piperidine (Nitrogen) | Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Piperidine (α-Carbon) | Oxidation | e.g., Hg(OAc)₂, KMnO₄ | 4-(Cyclopentyloxy)piperidin-2-one (lactam) |

| Cyclopentyloxy (Ether) | Reductive Cleavage | HBr (conc.), heat | 4-Hydroxypiperidine (B117109) and Bromocyclopentane |

Radical Reaction Pathways in the Synthesis and Derivatization of this compound

Radical chemistry offers powerful methods for the synthesis and functionalization of heterocyclic compounds, including piperidines. nih.gov These pathways can create C-C and C-N bonds under conditions often complementary to traditional ionic reactions.

Synthesis via Radical Cyclization: The piperidine scaffold can be constructed via intramolecular radical cyclization. mdpi.com For example, a 1,6-hydrogen atom transfer (HAT) followed by cyclization is a known strategy to form piperidine rings from linear precursors. mdpi.com Similarly, radical-mediated amine cyclization can be catalyzed by transition metals like cobalt. mdpi.com In the context of this compound, a suitable acyclic amine precursor containing a radical acceptor could be designed to cyclize, forming the desired ring system.

Derivatization via Radical Reactions:

C-H Functionalization: Alkoxy radicals, generated photocatalytically, can be used to abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical. mdpi.com This radical intermediate can then be trapped by a radical acceptor. For this compound, this could potentially allow for functionalization at various positions on either the piperidine or cyclopentyl rings, with selectivity dictated by bond dissociation energies and steric factors.

Minisci-type Reactions: While the classic Minisci reaction involves the addition of an alkyl radical to an electron-deficient heteroarene, related radical additions can be applied to derivatives of piperidine. nih.gov For example, an iminium ion derived from this compound could potentially undergo addition from a nucleophilic radical.

Boronyl Radical-Catalyzed Cycloaddition: A modern approach for synthesizing polysubstituted piperidines involves the boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes. researchgate.net This highlights the utility of radical pathways in constructing the core piperidine structure.

Radical reactions involving cyclopentadienyl (B1206354) species have also been studied for the growth of aromatic systems, showcasing the diverse reactivity of cyclopentyl-derived radicals. nih.gov

Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Ferrier rearrangement, Diels-Alder)

Cycloaddition Reactions: These reactions are fundamental in constructing cyclic systems, including the piperidine ring. wikipedia.org

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings. A common strategy for piperidine synthesis involves the aza-Diels-Alder reaction, where an imine reacts with a diene. A precursor to this compound could be synthesized by reacting a diene with an imine bearing a cyclopentyloxy-substituted precursor group.

1,3-Dipolar Cycloadditions: This type of [4+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile (e.g., an alkene). uchicago.edu Nitrones, which are 1,3-dipoles, can react with alkenes in an intramolecular fashion to generate isoxazolidine-fused piperidines, which can then be reductively cleaved to yield substituted piperidines. iupac.org The synthesis of the this compound skeleton could be envisioned through such a pathway, where the stereochemistry is controlled by the transition state of the cycloaddition. iupac.org

Intramolecular Rearrangements:

Ferrier Rearrangement: The Ferrier rearrangement is a glycosyl-specific reaction involving the allylic rearrangement of a glycal and is not directly applicable to the saturated this compound system. However, such rearrangements could be strategically employed in the synthesis of highly functionalized precursors to complex piperidine alkaloids.

Other Rearrangements: While the saturated core of this compound is generally not prone to rearrangement, its precursors or derivatives might be. For example, ring expansion or contraction reactions could occur under specific conditions, such as in the presence of carbocation or radical intermediates.

The use of strained intermediates like cyclopentyne (B14760497) has been explored in cycloaddition reactions to construct novel heterocyclic scaffolds, though this is more relevant to the synthesis of fused systems rather than a simple substituted piperidine. nih.gov

Tautomerization Studies of Related Cyclopentyloxy Heterocycles

Tautomerism is a phenomenon where structures interconvert through the migration of a proton, accompanied by a switch of single and double bonds. clockss.org Common types include keto-enol, imine-enamine, and annular tautomerism in aromatic heterocycles. researchgate.net

This compound, being a saturated aliphatic heterocycle, does not possess the necessary unsaturation or functional groups (like a carbonyl group adjacent to a C-H bond) to exhibit these common forms of tautomerism. The protons are fixed to their respective atoms, and there are no double bonds to rearrange. Therefore, this compound exists as a single constitutional isomer and does not have tautomeric forms.

However, if we consider related heterocyclic structures that incorporate a cyclopentyloxy group but also feature unsaturation or specific functional groups, tautomerism becomes a critical consideration.

Aromatic Heterocycles: A hypothetical 4-(cyclopentyloxy)pyridine could have substituted derivatives that exhibit tautomerism. For example, a 2-hydroxy-4-(cyclopentyloxy)pyridine would exist in equilibrium with its pyridone tautomer, 4-(cyclopentyloxy)pyridin-2(1H)-one. In such cases, the aromaticity of the ring often dictates the position of the equilibrium, with the aromatic tautomer generally being favored unless strong intramolecular hydrogen bonding stabilizes the alternative form. quora.com

Five-Membered Heterocycles: In five-membered rings like pyrazoles or imidazoles bearing a cyclopentyloxy substituent, annular tautomerism is possible. researchgate.net This involves the migration of a proton between two ring nitrogen atoms. The preferred tautomer can be influenced by the electronic effects of substituents and the nature of the solvent. researchgate.netnih.gov

The study of tautomeric equilibria is crucial as different tautomers can have distinct chemical reactivities and biological properties. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Cyclopentyloxy Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of 4-(Cyclopentyloxy)piperidine. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provide a complete picture of the molecular framework.

In solution, the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The cyclopentyloxy substituent at the C4 position can exist in either an axial or an equatorial orientation. NMR analysis, particularly the measurement of proton-proton coupling constants (³JHH) and the observation of Nuclear Overhauser Effects (NOEs), can determine the preferred orientation. An equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions.

¹H NMR: The proton spectrum would show distinct signals for the protons on the piperidine ring and the cyclopentyloxy group. The proton at C4 (methine, -CH-O-) would be a key indicator of conformation. Its multiplicity and coupling constants with adjacent methylene protons on the piperidine ring would reveal its axial or equatorial disposition.

¹³C NMR: The carbon spectrum would confirm the presence of ten carbon atoms in the molecule, with chemical shifts characteristic of the saturated heterocyclic and cycloalkane environments.

2D NMR: Correlation experiments are crucial for assigning specific proton and carbon signals. For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space proximity between protons, providing definitive evidence for the substituent's conformation. mdpi.com

Tautomerism is not a significant consideration for this compound, as it lacks the necessary functional groups (like adjacent carbonyls or imines) to exhibit this phenomenon under standard conditions. The primary focus of NMR studies is therefore on its static structure and conformational dynamics. westernsydney.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for piperidine and cyclopentyl ether moieties.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine N-H | 1.5 - 2.5 (broad) | - |

| Piperidine C2/C6 (axial) | ~2.6 | ~47 |

| Piperidine C2/C6 (equatorial) | ~3.1 | ~47 |

| Piperidine C3/C5 (axial) | ~1.5 | ~27 |

| Piperidine C3/C5 (equatorial) | ~1.9 | ~27 |

| Piperidine C4-H | ~3.4 | ~75 |

| Cyclopentyloxy C1'-H | ~3.8 | ~80 |

| Cyclopentyloxy C2'/C5' | ~1.5 - 1.8 | ~33 |

| Cyclopentyloxy C3'/C4' | ~1.5 - 1.7 | ~24 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound (C₁₀H₁₉NO), high-resolution mass spectrometry (HRMS) can determine its precise molecular mass, which is calculated to be 169.1467 g/mol . This accurate mass measurement confirms the elemental composition and distinguishes it from other isomers.

When subjected to ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule undergoes characteristic fragmentation. nih.gov The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for this compound would involve initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of radicals and the formation of stable iminium ions. The base peak in piperidine's mass spectrum is often at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion. miamioh.edunist.gov

Loss of the Cyclopentyloxy Group: Cleavage of the C-O ether bond can occur, leading to the loss of a cyclopentyloxy radical (•OC₅H₉) or a neutral cyclopentene (B43876) molecule through rearrangement, generating distinct fragment ions.

Cleavage within the Cyclopentyl Ring: The cyclopentyl group itself can fragment, typically through the loss of ethylene (C₂H₄). cas.cn

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 169 | [C₁₀H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₁₀H₁₈NO]⁺ | Loss of H• from piperidine ring |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of C-O bond with H transfer |

| 84 | [C₅H₁₀N]⁺ | Loss of cyclopentyloxy radical |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu An IR spectrum is generated by the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to vibrational motions that change the polarizability of the molecule.

N-H Stretch: A moderate absorption band in the IR spectrum between 3300 and 3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. libretexts.org

C-H Stretch: Strong, sharp bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the piperidine and cyclopentyl rings. elixirpublishers.com

C-O Stretch: A strong band in the IR spectrum, typically in the 1070-1150 cm⁻¹ region, is indicative of the C-O stretching vibration of the ether linkage.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various bending, rocking, and twisting vibrations (e.g., CH₂, C-N, C-C). libretexts.org This region is unique for every molecule and serves as a "fingerprint" for identification.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1450 - 1480 | IR, Raman |

| C-O Stretch (Ether) | 1070 - 1150 | IR |

| C-N Stretch | 1020 - 1250 | IR |

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. mdpi.com

This analysis would unequivocally confirm the chair conformation of the piperidine ring and establish the equatorial or axial orientation of the cyclopentyloxy substituent in the crystal lattice. ed.ac.ukrsc.org Furthermore, it would reveal the conformation of the cyclopentyl ring (likely an envelope or twist conformation) and provide information about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement.

While this compound itself is an achiral molecule, X-ray crystallography is a primary method for determining the absolute stereochemistry of chiral compounds. mdpi.com If a chiral derivative were synthesized, this method could unambiguously assign the (R) or (S) configuration at any new stereocenters, provided the crystal is non-centrosymmetric.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate chiral molecules. nih.gov These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. kud.ac.inwikipedia.org

As this compound is achiral, it does not have non-superimposable mirror images (enantiomers) and therefore will not exhibit any optical activity. Its ECD spectrum would be silent, and it would not cause a rotation of plane-polarized light in an ORD experiment. slideshare.net

However, these techniques would become critically important if a chiral center were introduced into the molecule, for example, by substitution on the piperidine or cyclopentyloxy rings. In such a hypothetical case:

ECD Spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a sensitive probe of the molecule's stereochemistry. researchgate.netslideshare.netresearchgate.net

ORD Spectroscopy would measure the change in optical rotation with wavelength. slideshare.net

For a chiral derivative, comparing the experimentally measured ECD or ORD spectrum to spectra predicted by quantum chemical calculations would be a powerful method for assigning the absolute configuration of its stereocenters. researchgate.netuantwerpen.be These techniques are also highly effective for determining the enantiomeric purity of a sample.

Computational Chemistry and Molecular Modeling of 4 Cyclopentyloxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 4-(Cyclopentyloxy)piperidine. DFT methods, particularly with functionals like B3LYP, have proven effective for studying piperidine (B6355638) derivatives, offering a balance between computational cost and accuracy. researchgate.net

These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. From this optimized geometry, a wealth of electronic information can be derived. Molecular orbital (MO) analysis, for instance, identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. For piperidine derivatives, the HOMO is often localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack and hydrogen bonding.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface of the molecule. This visualization helps identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic interactions.

Table 1: Representative Quantum Chemical Data for a Piperidine Scaffold This table presents theoretical data typical for piperidine derivatives, calculated using DFT methods, to illustrate the types of insights gained.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -5.5 eV | Indicates electron-donating ability; localized on the nitrogen lone pair. |

| LUMO Energy | +0.5 eV to +1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV to 8.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.0 D to 2.0 D | Measures molecular polarity, influencing solubility and intermolecular forces. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The piperidine ring is not planar and exists predominantly in a chair conformation, similar to cyclohexane. However, the presence of the nitrogen heteroatom and the 4-position cyclopentyloxy substituent introduces complexity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of this compound.

Molecular mechanics calculations use force fields (e.g., COSMIC) to estimate the potential energy of different conformations. nih.gov These calculations can predict the relative energies of various conformers, such as the chair, boat, and twist-boat forms. For 4-substituted piperidines, the primary conformational question is the preference of the substituent for an axial versus an equatorial position. The bulky cyclopentyloxy group is expected to have a strong preference for the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the piperidine ring.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. An MD simulation can reveal the flexibility of the molecule, the barriers to rotation for the cyclopentyloxy group, and the time scales of conformational changes, such as ring inversion. These simulations confirm that the chair conformation with the equatorial cyclopentyloxy group is the most populated state. nih.gov

Table 2: Conformational Energy Profile for 4-Substituted Piperidines Illustrative energy differences for a bulky substituent in the piperidine ring, based on molecular mechanics calculations.

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.0 (Reference) | >99% |

| Chair | Axial | +3.0 to +5.0 | <1% |

| Twist-Boat | N/A | +5.0 to +7.0 | <0.1% |

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry is crucial for understanding the mechanisms of chemical reactions used to synthesize this compound. Transition state theory is a central concept, describing the high-energy activated complex that exists transiently between reactants and products. wikipedia.orgwikipedia.org DFT calculations can be used to locate the geometry of these transition states (TS) and calculate their energies. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com By modeling the reaction pathway, chemists can compare different potential synthetic routes. For example, in the synthesis of this compound, a key step might be the etherification of 4-hydroxypiperidine (B117109) with a cyclopentyl halide or tosylate (a Williamson ether synthesis). Computational studies can model the S\N2 transition state of this reaction, providing insight into the optimal reaction conditions. Similarly, if the piperidine ring itself is formed via a cyclization reaction, calculations can elucidate the transition state, helping to predict the feasibility and stereochemical outcome of the ring closure. nih.govdtic.mil

According to the Hammond-Leffler postulate, the structure of the transition state resembles the species (reactants or products) to which it is closer in energy. wikipedia.org For an exothermic reaction step, the transition state will be "early" and resemble the reactants, while for an endothermic step, it will be "late" and resemble the products.

Structure-Based Molecular Design and Ligand-Target Interaction Modeling

The piperidine scaffold is a common feature in many pharmaceuticals, making its derivatives, including this compound, attractive for drug discovery. wikipedia.orgresearchgate.netresearchgate.net Structure-based drug design utilizes computational techniques like molecular docking to predict how a ligand might bind to the active site of a biological target, such as a protein or enzyme.

Molecular docking algorithms place the this compound derivative into the binding pocket of a target protein and score the different poses based on intermolecular interactions. nih.gov Key interactions typically include:

Hydrogen Bonds: The piperidine nitrogen (as a protonated cation) can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor.

Hydrophobic Interactions: The cyclopentyl group and parts of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the target's active site.

Ionic Interactions: The protonated piperidine nitrogen can form strong salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

The results of docking studies, often presented as a binding affinity or score, help prioritize which derivatives to synthesize and test experimentally. This computational screening significantly accelerates the drug discovery process. researchgate.net

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative This table illustrates typical output from a molecular docking study against a hypothetical kinase target.

| Interaction Type | Ligand Moiety Involved | Protein Residue Example | Contribution to Binding |

|---|---|---|---|

| Ionic Bond / Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (ASP) 145 | High |

| Hydrogen Bond | Ether Oxygen | Serine (SER) 15 | Moderate |

| Hydrophobic Interaction | Cyclopentyl Ring | Leucine (LEU) 83, Valine (VAL) 37 | Moderate |

| Hydrophobic Interaction | Piperidine Ring (CH2 groups) | Alanine (ALA) 52 | Moderate |

Prediction of Stereochemical Outcomes and Diastereoselective Control

Many synthetic routes to substituted piperidines can generate multiple stereoisomers. Computational chemistry can be a predictive tool for understanding and controlling diastereoselectivity. whiterose.ac.uknih.gov For syntheses involving the creation of a new stereocenter on the piperidine ring, it is possible to model the transition states leading to the different diastereomeric products.

For instance, in a cyclization reaction to form the piperidine ring, the substituents can end up in either a cis or trans relationship. nih.gov By calculating the activation energies for both the cis and trans transition states, chemists can predict which diastereomer will be formed preferentially under kinetic control. The product with the lower transition state energy will be the major product. nih.gov Similarly, for reactions under thermodynamic control, computational methods can calculate the relative stabilities of the final cis and trans products to predict the final product ratio at equilibrium. These theoretical insights are invaluable for designing synthetic strategies that yield the desired stereoisomer with high purity.

Applications and Advanced Research Perspectives for 4 Cyclopentyloxy Piperidine Scaffolds

Role as Strategic Intermediates in Complex Organic Synthesis

The utility of the 4-(cyclopentyloxy)piperidine framework extends beyond its presence in final drug molecules; it is a versatile intermediate in the construction of complex chemical architectures. The piperidine (B6355638) ring system is one of the most important synthetic fragments for drug construction. mdpi.com

Synthesis of Natural Products and Alkaloid-Mimicking Structures

The piperidine nucleus is a fundamental feature of a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.govresearchgate.netresearchgate.net Synthetic strategies aimed at producing natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids often rely on the use of piperidine-based intermediates. nih.gov While the direct application of this compound as a starting material in the total synthesis of a specific natural product is not extensively documented in current literature, its value lies in its potential for creating novel alkaloid-mimicking structures. The cyclopentyloxy group can serve as a key structural element to engage with hydrophobic regions of biological targets, while the piperidine nitrogen provides a handle for further chemical elaboration. The development of stereoselective synthetic methods is crucial in this field, as the precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological function. researchgate.net

Building Blocks for Novel Heterocyclic Compounds and Scaffolds

The this compound scaffold is a valuable building block for the synthesis of new heterocyclic compounds. bldpharm.debldpharm.com The inherent reactivity of the secondary amine within the piperidine ring allows for straightforward functionalization, enabling the generation of large libraries of derivatives for screening and optimization. ijnrd.org Advanced synthetic methods, such as multicomponent reactions, can be employed to construct more complex piperidone-containing scaffolds in a highly efficient manner. researchgate.net Furthermore, this scaffold is instrumental in the development of three-dimensional (3D) molecular fragments for use in fragment-based drug discovery (FBDD). nih.gov The non-planar nature of the piperidine ring offers an escape from the "flatland" of traditional aromatic-rich compound libraries, providing access to novel chemical space and potentially improving properties like solubility and selectivity. nih.gov

Scaffold Engineering in Chemical Biology and Advanced Medicinal Chemistry Research

In the realms of chemical biology and medicinal chemistry, the this compound scaffold is engineered to create molecules with tailored biological activities. Its structural and electronic properties are fine-tuned to achieve high affinity and selectivity for specific protein targets. ijnrd.orgresearchgate.net

Elucidation of Structure-Activity Relationships (SAR) for this compound Analogues

Understanding the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a viable drug candidate. For analogues of this compound, SAR studies have revealed critical insights into the molecular features required for potent biological activity. researchgate.net Key findings include:

The Cyclopentyloxy Group: This specific ether linkage is not merely a placeholder but plays a crucial role in target engagement. In the context of phosphodiesterase 4 (PDE4) inhibition, the cyclopentyloxy group is known to occupy a key hydrophobic pocket (Q2) within the enzyme's active site, contributing significantly to binding affinity. nih.gov

Piperidine Ring Substitutions: Modifications on the piperidine ring itself can influence potency and selectivity.

N-Substitution: The substituent attached to the piperidine nitrogen is a primary point for diversification and has a profound impact on the pharmacological profile. Studies on dopamine D4 receptor antagonists show that the nature of the N-substituent dictates affinity and selectivity over other dopamine receptor subtypes. mdpi.comnih.gov

| Target | Scaffold Modification | Impact on Activity | Reference |

|---|---|---|---|

| Dopamine D4 Receptor | Variation of N-linked heterocycle on piperidine | Identified compounds with high affinity (Ki = 5.2 nM) and >300-fold selectivity over D2/D3 receptors. | nih.gov |

| Dopamine D4 Receptor | Introduction of 4-benzyloxypiperidine scaffold | Led to the discovery of potent and selective antagonists with improved metabolic stability. | nih.gov |

| Dopamine D4 Receptor | Variation of linker length between piperidine and terminal aromatic group | Demonstrated that linker length is a critical determinant of D4 receptor affinity and selectivity. | mdpi.com |

| PDE4 | Inclusion of cyclopentyloxy group in catechol-ether derivatives | Occupies a hydrophobic pocket (Q2) in the active site, enhancing inhibitory potency. | nih.gov |

Rational Design Principles for Modulating Target Selectivity and Biological Efficacy (e.g., for PDE4 inhibition, dopamine D4 receptors)

Rational design leverages detailed knowledge of the biological target's three-dimensional structure to guide the synthesis of more effective and selective molecules.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade, making it an attractive target for diseases like asthma and COPD. acs.org The design of potent PDE4 inhibitors often incorporates a catechol-ether pharmacophore. The well-studied inhibitor Rolipram features a methoxy group and a cyclopentyloxy group, which bind to two distinct hydrophobic pockets (Q1 and Q2) in the PDE4 active site. nih.gov The this compound scaffold can be seen as a key component in designing novel inhibitors that mimic this interaction. A significant strategy in this area involves creating more hydrophilic piperidine-containing analogues to limit penetration of the central nervous system (CNS), thereby reducing dose-limiting side effects such as nausea and emesis. acs.orgresearchgate.net

Dopamine D4 Receptor Antagonism: The dopamine D4 receptor is implicated in various neuropsychiatric disorders. The piperidine nitrogen of the this compound scaffold serves as a crucial basic center, forming a key ionic interaction with an aspartate residue (Asp115) in the D4 receptor's binding site. chemrxiv.org Rational design focuses on optimizing the substituents on the piperidine nitrogen to enhance affinity and selectivity against closely related D2 and D3 receptors. mdpi.comnih.gov The discovery of 4-benzyloxypiperidine derivatives as highly selective D4 antagonists with good CNS penetration and metabolic stability highlights the success of these design principles. nih.gov

| Compound Class | Key Structural Feature | Design Rationale | Biological Target | Reference |

|---|---|---|---|---|

| Catechol-Ether Derivatives | Cyclopentyloxy group | Occupies hydrophobic pocket Q2 in the enzyme active site to increase potency. | PDE4 | nih.gov |

| Hydrophilic Piperidine Analogues | Piperidine ring | Improve water solubility to limit CNS penetration and reduce side effects. | PDE4 | acs.orgresearchgate.net |

| Piperidine-based Ligands | Basic piperidine nitrogen | Forms a key interaction with Asp115 in the receptor binding site. | Dopamine D4 Receptor | chemrxiv.org |

| 4-Benzyloxypiperidine Derivatives | Substituted benzyloxy group | Optimize substituents to achieve high selectivity over D2 and D3 receptors. | Dopamine D4 Receptor | nih.gov |

Stereochemical Influence on Molecular Recognition and Bioactivity

Stereochemistry, the 3D arrangement of atoms within a molecule, is a paramount factor governing molecular recognition and biological function. nih.govunimi.it The interaction between a drug and its target is highly sensitive to the molecule's shape, and different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit dramatically different potencies, efficacies, and metabolic profiles. unimi.it

For molecules built upon the this compound scaffold, the introduction of additional chiral centers on the piperidine ring or its substituents necessitates careful consideration of stereochemistry. Although specific studies focusing solely on the stereoisomers of this compound are not prominent, the general principles of stereopharmacology are directly applicable. The synthesis of single, enantiomerically pure piperidine derivatives is a major goal in medicinal chemistry to ensure that the resulting therapeutic agent has the optimal activity and safety profile. researchgate.netnih.gov The absolute configuration can dictate how a molecule fits into a binding pocket and can also influence its absorption and distribution, as transport systems can be stereospecific. unimi.it

Utility in Advanced Analytical Chemistry Methodologies

The inherent chemical properties of this compound, namely the reactive secondary amine, make it a candidate for derivatization to enhance its detectability in various analytical techniques.

In its native form, this compound may exhibit poor chromatographic performance and low sensitivity with common detectors like UV-Visible or mass spectrometry (MS) due to its lack of a strong chromophore and its relatively low molecular weight. Chemical derivatization can overcome these limitations by introducing specific functional groups that improve volatility, ionization efficiency, or spectroscopic properties. slideshare.netresearchgate.net

For Gas Chromatography (GC) Analysis:

The secondary amine of the piperidine ring is the primary site for derivatization to increase the volatility and thermal stability of the molecule for GC analysis. jfda-online.comresearchgate.net Common strategies involve acylation, silylation, or the formation of carbamates. researchgate.netphenomenex.com

Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the secondary amine to form highly fluorinated amide derivatives. These derivatives are not only more volatile but are also highly sensitive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. jfda-online.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility of the compound, leading to improved peak shape and resolution in GC. sigmaaldrich.com

Chloroformate Reaction: Reagents like propyl chloroformate can react with the secondary amine to form carbamates, which are suitable for GC analysis. phenomenex.com

Interactive Data Table: Potential GC Derivatization Reagents for this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages for GC Analysis |

| Pentafluoropropionic Anhydride (PFPA) | Secondary Amine | N-Pentafluoropropionyl amide | Increased volatility, high ECD sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | N-Trimethylsilyl (TMS) derivative | Reduced polarity, improved peak shape |

| Propyl Chloroformate | Secondary Amine | Propyl carbamate | Formation of stable, volatile derivatives |

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, derivatization aims to introduce a chromophore or a fluorophore to enhance UV-Visible or fluorescence detection, respectively. libretexts.orgnih.gov This is particularly useful as the this compound scaffold lacks significant UV absorbance.

UV-Visible Detection: Reagents containing aromatic moieties can be attached to the secondary amine. For instance, benzoyl chloride can be used to introduce a benzoyl group, which has strong UV absorption characteristics. rsc.org Another common reagent is 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with primary and secondary amines to yield highly UV-active dinitrophenyl (DNP) derivatives. libretexts.org

Fluorescence Detection: For highly sensitive analysis, fluorescent tags can be introduced. Dansyl chloride (DNS-Cl) reacts with secondary amines to produce highly fluorescent sulfonamide derivatives that can be detected at very low concentrations. libretexts.org Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is another widely used reagent that imparts strong fluorescence to the derivatized amine. rsc.org

Interactive Data Table: Potential HPLC Derivatization Reagents for this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Detection Method | Key Advantages for HPLC Analysis |

| Benzoyl Chloride | Secondary Amine | N-Benzoyl amide | UV-Visible | Introduction of a strong chromophore |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Secondary Amine | N-Dinitrophenyl (DNP) derivative | UV-Visible | High molar absorptivity of the DNP group |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | N-Dansyl sulfonamide | Fluorescence | High fluorescence quantum yield for sensitive detection |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Secondary Amine | N-FMOC carbamate | Fluorescence | Strong fluorescence and stable derivative formation |

Exploration in Novel Materials Science and Supramolecular Chemistry

The piperidine scaffold is a "privileged structure" in medicinal chemistry and has also found applications in materials science due to its robust cyclic structure and the synthetic versatility of the secondary amine. researchgate.netnih.gov

The functionalization of the piperidine ring allows for its incorporation into larger molecular architectures, including polymers and supramolecular assemblies. researchgate.net The nitrogen atom can be functionalized to act as a monomer linkage point or as a site for non-covalent interactions.

Polymer Synthesis:

Piperidine derivatives can be incorporated into polymers to impart specific properties. For instance, polymer-bound piperazine (a related diamine) has been used as a catalyst in organic synthesis. alfachemic.com By analogy, this compound could be functionalized at the nitrogen atom with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized to create materials with tailored properties. The bulky and relatively hydrophobic cyclopentyloxy group could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. For example, piperidine-based polymeric films have been prepared for potential applications in drug delivery. nih.gov

Supramolecular Chemistry and Crystal Engineering:

The piperidine ring can participate in various non-covalent interactions, such as hydrogen bonding (through the N-H group) and van der Waals interactions, which are fundamental to the construction of supramolecular assemblies. mdpi.com The stereochemistry of substituted piperidines can direct the formation of specific three-dimensional structures in the solid state. nih.gov

The presence of the cyclopentyloxy group in this compound adds a significant steric component that could be exploited in crystal engineering to control the packing of molecules in a crystal lattice. Furthermore, the ether oxygen atom can act as a hydrogen bond acceptor, providing an additional site for directed intermolecular interactions. By co-crystallizing this compound with molecules capable of hydrogen bonding, it may be possible to form novel supramolecular architectures such as chains, sheets, or three-dimensional networks. The specific geometry of the cyclopentyloxy group could lead to the formation of inclusion complexes or specific host-guest interactions.

Future Research Directions and Unresolved Challenges in 4 Cyclopentyloxy Piperidine Chemistry

Paradigm Shifts in Sustainable and Catalytic Synthetic Methodologies

The synthesis of 4-(cyclopentyloxy)piperidine and its derivatives is an area ripe for the integration of green chemistry principles and advanced catalytic methods. nih.govresearchgate.netfigshare.com Future research will undoubtedly focus on moving away from classical, often inefficient and wasteful, synthetic routes towards more sustainable and atom-economical approaches.

A significant challenge lies in the development of catalytic systems that can efficiently construct the C-O ether linkage between the cyclopentyl group and the 4-hydroxypiperidine (B117109) precursor under mild conditions. While traditional Williamson ether synthesis is a common method, it often requires stoichiometric amounts of strong bases and can generate significant salt waste. Future methodologies will likely explore:

Transition-Metal Catalysis: The use of catalysts based on abundant and non-toxic metals like iron, copper, or zinc to facilitate the C-O bond formation is a promising avenue. rsc.org These catalysts could enable the use of more environmentally benign starting materials and lower reaction temperatures, thereby reducing energy consumption.

Organocatalysis: The development of small organic molecules as catalysts for the etherification reaction presents an attractive metal-free alternative. This approach can circumvent issues of metal contamination in the final product, which is particularly crucial for pharmaceutical applications.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers the potential for high selectivity and operation under mild, aqueous conditions. Identifying or engineering enzymes capable of performing this specific transformation remains a significant but rewarding challenge.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. The precise control over reaction parameters in flow systems can lead to higher yields and purity, while minimizing waste generation.

The industry is increasingly adopting eco-friendly synthesis methods to reduce waste and environmental impact, and these sustainable production processes are expected to enhance regulatory compliance. researchandmarkets.com

Predictive Modeling and Artificial Intelligence in Molecular Design and Synthesis Planning

The integration of computational tools, particularly predictive modeling and artificial intelligence (AI), is set to revolutionize the study of this compound. These technologies can significantly accelerate the design of new derivatives with desired properties and optimize their synthetic routes.

Key areas of future research in this domain include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the reactivity, conformational preferences, and spectroscopic properties of this compound and its analogs. nih.govresearchgate.net This information can guide experimental efforts and provide a deeper understanding of the molecule's behavior at a fundamental level.

Machine Learning for Property Prediction: AI and machine learning algorithms can be trained on existing chemical data to predict various properties of novel this compound derivatives, such as their solubility, lipophilicity, and potential biological activity. easpublisher.compreprints.org This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Retrosynthetic Analysis Tools: AI-powered retrosynthesis software can assist chemists in designing efficient synthetic pathways to this compound and its derivatives. nih.gov These tools can analyze the target molecule and propose a series of reactions, often uncovering novel and non-intuitive synthetic strategies.

Generative Models for de Novo Design: Advanced generative models can design entirely new molecules based on a set of desired properties. This approach could be used to generate novel this compound derivatives with optimized characteristics for specific applications.

The use of AI is becoming increasingly prevalent in various stages of drug discovery, from target identification to lead optimization. researchgate.net

Unveiling Novel Reactivity Profiles and Chemical Transformations

While the basic reactivity of the piperidine (B6355638) and ether functional groups is known, the interplay between these two moieties in this compound could lead to novel and unexpected chemical transformations. Future research will focus on exploring the untapped reactivity of this compound.

Unresolved challenges and future directions include:

C-H Functionalization: The direct and selective functionalization of the C-H bonds on both the piperidine and cyclopentyl rings is a major goal in modern organic synthesis. Developing catalytic methods for the late-stage modification of the this compound scaffold would provide rapid access to a diverse range of derivatives.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could reveal novel ring-opening or rearrangement pathways. These transformations could lead to the synthesis of unique and complex molecular architectures.

Domino and Multicomponent Reactions: Designing one-pot reactions that involve this compound or its precursors in a cascade of transformations would be a highly efficient strategy for building molecular complexity. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step, are particularly attractive for their atom economy and efficiency. rasayanjournal.co.in

Photoredox and Electrochemical Catalysis: The use of light or electricity to drive chemical reactions offers new possibilities for activating and transforming this compound. These methods can often proceed under mild conditions and provide access to reactivity patterns that are not achievable with traditional thermal methods.

Advancements in High-Throughput Characterization and Screening Techniques

To fully explore the potential of this compound and its derivatives, the development and application of high-throughput characterization and screening (HTS) techniques are essential. nih.gov These methods allow for the rapid analysis and evaluation of large numbers of compounds, accelerating the discovery process.

Future advancements in this area will likely involve:

Automated Synthesis and Purification: The use of robotic platforms for the parallel synthesis and purification of libraries of this compound derivatives will be crucial for generating the chemical matter needed for HTS campaigns.

Miniaturized Screening Assays: The development of miniaturized biological and biochemical assays in microtiter plates (e.g., 384- or 1536-well formats) will enable the screening of large compound libraries against various biological targets in a cost-effective and time-efficient manner. nih.gov

Label-Free Detection Technologies: The use of label-free detection methods, such as surface plasmon resonance (SPR) and mass spectrometry-based screening, can provide more direct and information-rich data on the interaction of this compound derivatives with their biological targets.

High-Content Imaging and Analysis: For cell-based assays, high-content imaging and automated image analysis can provide multiparametric data on the effects of compounds on cellular morphology and function, offering a more comprehensive understanding of their biological activity.

The primary goal of HTS is to identify "hits" or "leads" from compound libraries that can serve as starting points for further drug development. bmglabtech.com

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to local regulations for organic waste .

How can reaction mechanisms involving this compound be elucidated?

Advanced Question

Mechanistic studies often employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways).

- Computational Chemistry : Density Functional Theory (DFT) calculations model transition states and activation energies .

- Spectroscopic Trapping : Use of radical scavengers (e.g., TEMPO) or intermediates isolation via low-temperature NMR .

How can researchers design assays to evaluate the biological activity of this compound derivatives?

Advanced Question

- Target Selection : Prioritize receptors with structural homology to known piperidine targets (e.g., GPCRs, ion channels) .

- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity (IC₅₀ values).

- Structure-Activity Relationship (SAR) : Systematic modification of the cyclopentyl or piperidine moieties to optimize potency .

How should researchers address contradictory data in synthetic yields or biological activities?

Advanced Question

- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, catalyst purity) and biological assay protocols .

- Multivariate Analysis : Design-of-Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity) impacting yield .

- Meta-Analysis : Compare datasets across literature to identify trends or outliers (e.g., anomalous binding affinities due to assay variability) .

What computational tools are effective for studying this compound’s interactions with biological targets?

Advanced Question

- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites (e.g., serotonin receptors) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time (≥100 ns trajectories).

- Free Energy Calculations : MM/PBSA or FEP quantify binding energies and guide lead optimization .

How can this compound be utilized in synthesizing complex drug candidates?

Advanced Question

- Scaffold Functionalization : Introduce substituents (e.g., halogens, sulfonyl groups) via Pd-catalyzed cross-coupling or Mitsunobu reactions .

- Prodrug Design : Conjugate with ester or carbamate groups to enhance bioavailability .

- Peptide Hybrids : Incorporate into peptide backbones via solid-phase synthesis for targeted delivery .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.